p-Malonotoluidide

Description

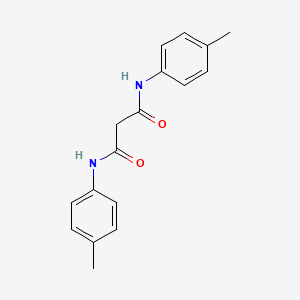

p-Malonotoluidide (CAS 5469-94-3) is an organic compound derived from malonaldehyde (propanedial, CAS 542-78-9) and p-toluidine (a methyl-substituted aniline). Structurally, it is hypothesized to consist of a malonyl backbone (C₃H₄O₂) linked to two p-toluidine groups via imine or amide bonds . While direct synthesis data are unavailable, analogous compounds like malonaldehyde bis(phenylimine) monohydrochloride (CAS 12213307) suggest that this compound may form through condensation reactions between malonaldehyde and p-toluidine under controlled conditions .

Properties

IUPAC Name |

N,N'-bis(4-methylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-3-7-14(8-4-12)18-16(20)11-17(21)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGKFIJIRVGTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203147 | |

| Record name | p-Malonotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5469-94-3 | |

| Record name | N1,N3-Bis(4-methylphenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Malonotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Malonotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Malonotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-47345 involves the esterification of 2-naphthalenyloxyacetic acid with 2-oxo-2-phenylethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of CL-47345 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CL-47345 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are alcohols.

Substitution: The major products are substituted esters or amides.

Scientific Research Applications

CL-47345 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its inhibitory effects on glycogen phosphorylase, which is important in glucose metabolism.

Medicine: Potential therapeutic agent for conditions related to glycogen storage diseases.

Mechanism of Action

The mechanism of action of CL-47345 involves the inhibition of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis. By inhibiting this enzyme, CL-47345 reduces the breakdown of glycogen into glucose, thereby regulating blood sugar levels. The molecular targets include the active site of glycogen phosphorylase, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Malonaldehyde Derivatives

Malonaldehyde derivatives are characterized by their propanedial backbone modified with functional groups. Key analogues include:

a) Malonaldehyde Bis(phenylimine) Monohydrochloride (CAS 12213307)

- Structure : Comprises a malonyl core linked to two phenylimine groups, with a hydrochloride counterion.

- Formula : C₁₅H₁₅ClN₂ .

- Properties : High solubility in polar solvents due to the ionic hydrochloride group.

- Applications : Used as a ligand in transition metal coordination chemistry and catalysis, as demonstrated in studies on phosphine-alkene hybrid ligands .

b) p-Malonotoluidide (CAS 5469-94-3)

- Structure : Hypothesized as a bis-toluidide derivative with p-toluidine substituents.

- Inferred Formula : Likely C₁₇H₁₈N₂O₂ (assuming two p-toluidine groups attached via imine bonds).

- Properties : Predicted lower solubility than its hydrochloride analog due to the absence of ionic groups. Enhanced lipophilicity from methyl substituents on aromatic rings may favor membrane permeability in drug design .

c) Anthocyanin Derivatives (e.g., Malvidin-3-O-glucoside Chloride, CAS 7228-78-6)

- Structure : Anthocyanins with malonyl-like backbones but substituted with sugar moieties (e.g., glucoside).

- Properties : Water-soluble, pH-dependent chromophores used in food colorants and nutraceuticals .

- Contrast: Unlike this compound, anthocyanins are glycosylated and exhibit distinct redox and optical properties.

Physicochemical and Functional Differences

The table below summarizes key differences:

Key Observations :

- Electronic Effects: The electron-donating methyl groups in this compound may enhance its stability in non-polar environments compared to phenylimine derivatives.

- Reactivity: The absence of a hydrochloride group in this compound likely reduces its affinity for metal ions compared to CAS 12213307 .

- Biological Relevance: Anthocyanins (e.g., Malvidin derivatives) have established roles in antioxidant activity, whereas this compound’s bioactivity remains unexplored .

Biological Activity

p-Malonotoluidide, a compound belonging to the class of malonamide derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a malonamide moiety. The compound's molecular formula is C₈H₈N₂O₂, and it exhibits properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Effects : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes, which could be beneficial in managing conditions like diabetes and obesity.

1. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a dose-dependent ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

| Concentration (μg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

2. Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings indicate that this compound has promising antimicrobial properties, particularly against Gram-positive bacteria.

3. Enzyme Inhibition

This compound's role as an enzyme inhibitor has been studied in the context of α-glucosidase inhibition. This activity is crucial for managing postprandial blood glucose levels in diabetic patients.

| Concentration (μM) | α-Glucosidase Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study published in Journal of Natural Products found that this compound significantly reduced blood glucose levels in diabetic rat models when administered over a four-week period. The compound's ability to inhibit α-glucosidase was confirmed through both biochemical assays and histopathological examinations.

- Antimicrobial Applications : In clinical settings, this compound was tested against antibiotic-resistant strains of bacteria. The results indicated that the compound could serve as an alternative treatment option for infections caused by resistant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.